N-(3-methoxyphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
This compound features a multifunctional structure comprising:
- Indole core: A 1H-indol-3-yl moiety modified at the 1-position with a 2-(4-methylpiperidin-1-yl)-2-oxoethyl group.
- Sulfanyl linkage: A thioether bridge connecting the indole to an acetamide backbone.
- Substituents: A 3-methoxyphenyl group on the acetamide nitrogen and a 4-methylpiperidin-1-yl ring on the oxoethyl side chain.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-18-10-12-27(13-11-18)25(30)16-28-15-23(21-8-3-4-9-22(21)28)32-17-24(29)26-19-6-5-7-20(14-19)31-2/h3-9,14-15,18H,10-13,16-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKZDZYKZMDTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound with a complex structure that has garnered interest in various biological research fields. Its molecular formula is , and it has a molecular weight of 451.59 g/mol. This compound is notable for its potential therapeutic applications, particularly in oncology and neuropharmacology.
This compound's biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which may play a role in its anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit phospholipase A2, an enzyme implicated in various inflammatory processes .
- Modulation of Neurotransmitter Systems : The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Compounds that affect these pathways are often explored for their effects on mood disorders and neurodegenerative diseases .
- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, related indole derivatives have been documented to induce apoptosis in cancer cells through various signaling pathways .
Case Studies and Experimental Data
Several studies have focused on the biological activity of compounds structurally related to this compound:
- Antitumor Activity : In vitro assays demonstrated that similar compounds can significantly reduce cell viability in breast cancer cell lines, suggesting a potential for this compound to act as an anticancer agent .
- Neuroprotective Effects : Research on piperidine derivatives has shown neuroprotective effects in models of neurodegeneration, indicating that this compound may also provide benefits in conditions like Alzheimer's disease .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O3S |
| Molecular Weight | 451.59 g/mol |
| Purity | Typically 95% |
| Potential Applications | Anticancer, Neuroprotection |
| Mechanisms of Action | Enzyme inhibition, Neurotransmitter modulation |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
Mechanistic Insight :
-
Sulfur’s lone electron pairs facilitate electrophilic attack by oxidizing agents.
-
Steric hindrance from the indole and piperidine groups slows reaction kinetics compared to simpler thioethers.
Nucleophilic Substitution
The acetamide group participates in hydrolysis and aminolysis:
Kinetic Data :
-
Hydrolysis rates correlate with pH: accelerated under strongly acidic or basic conditions.
-
Steric shielding from the 4-methylpiperidin-1-yl group reduces reactivity by ~30% compared to unsubstituted analogs.
Electrophilic Aromatic Substitution
The indole and methoxyphenyl rings undergo halogenation and nitration:
Regiochemical Notes :
-
Indole substitutions favor the C-5 position (para to sulfanyl group).
-
Methoxyphenyl nitration avoids ortho positions due to steric bulk from the acetamide chain .
Reductive Transformations
Selective reduction of carbonyl and sulfur groups:
| Reaction | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ketone → Alcohol | NaBH₄, MeOH, RT, 4 hours | Alcohol derivative | Piperidin-2-one moiety reduced selectively; sulfanyl group unaffected. |
| Sulfone → Thioether | Zn/HCl, reflux, 3 hours | Regenerated thioether | Full reduction to sulfanyl confirmed via NMR. |
Thermodynamic Considerations :
-
The 4-methylpiperidin-1-yl group stabilizes intermediates during ketone reduction.
Cross-Coupling Reactions
The indole moiety enables palladium-catalyzed couplings:
Catalytic Efficiency :
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
a. 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
- Key Differences :
- Ring Size : Azepanyl (7-membered) vs. 4-methylpiperidin-1-yl (6-membered).
- Substituent : 4-Chlorophenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating).
- Implications :
- The 4-methylpiperidin-1-yl group in the target compound may enhance rigidity and binding affinity compared to azepanyl’s flexibility.
- Methoxy groups improve solubility via hydrogen bonding, whereas chloro groups increase lipophilicity.
b. N-(1-(Phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide
- Key Differences :
- Linkage : Sulfonyl (SO₂) vs. sulfanyl (S).
- Substituent : Phenyl-sulfonyl vs. 3-methoxyphenyl.
Substituent Effects on Pharmacokinetics
a. N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Key Feature : Fluorinated biphenyl group.
- Comparison :
- The target compound’s 3-methoxyphenyl group may engage in π-π stacking interactions similar to biphenyl systems but with reduced steric hindrance.
b. N-(4-Chlorophenyl)-2-(4-chlorophenyl)acetamide
- Key Feature : Dichlorophenyl substitution.
- Comparison :
- Chlorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, influencing electronic distribution and target interactions.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
